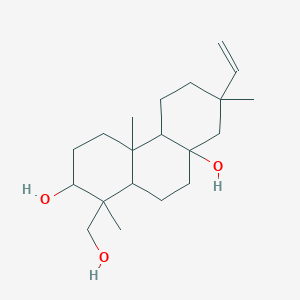
7-Ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-2,8a-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 91895345” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with the identifier “CID 91895345” involves multiple steps, starting from basic organic molecules. The synthetic route typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to various chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of the compound with the identifier “CID 91895345” is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing yield, reducing production costs, and ensuring the safety and environmental compliance of the process.
Chemical Reactions Analysis
Types of Reactions
The compound with the identifier “CID 91895345” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Catalysts: Catalysts like palladium on carbon, platinum, and nickel are employed to facilitate various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
The compound with the identifier “CID 91895345” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of the compound with the identifier “CID 91895345” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
Properties
Molecular Formula |
C20H34O3 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-2,8a-diol |
InChI |
InChI=1S/C20H34O3/c1-5-17(2)9-6-15-18(3)10-8-16(22)19(4,13-21)14(18)7-11-20(15,23)12-17/h5,14-16,21-23H,1,6-13H2,2-4H3 |
InChI Key |
RWSPPPHWQNMROI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C3(CCC(C(C3CCC2(C1)O)(C)CO)O)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate](/img/structure/B13402046.png)
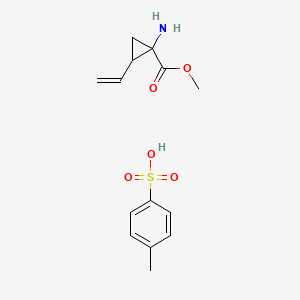
![3-(2-chloro-11-oxido-5,6-dihydrobenzo[b][1]benzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13402052.png)
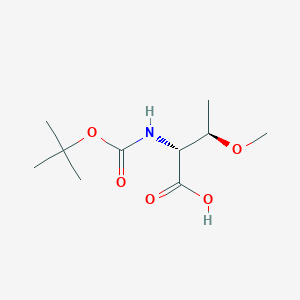
![N-cyclohexylcyclohexanamine;3-methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B13402065.png)
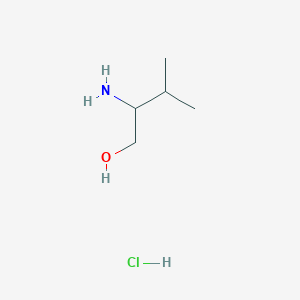
![Sodium;6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13402079.png)
![2-(3,4-Dimethoxyphenyl)-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13402082.png)
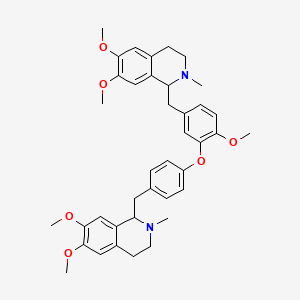
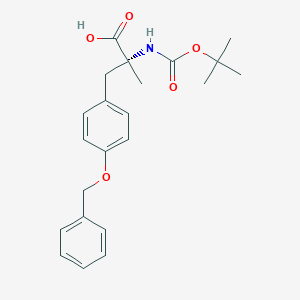
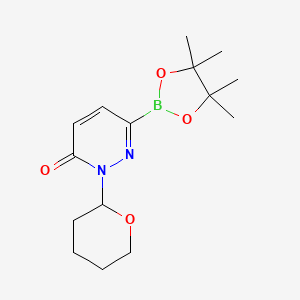
![N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide](/img/structure/B13402120.png)
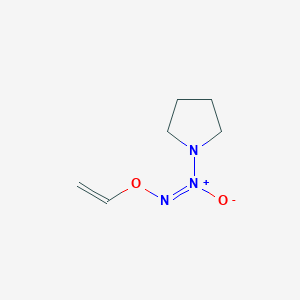
![Zirconium, tetrakis[2-[bis(2-hydroxyethyl)amino-kappaN]ethanolato-kappaO]-](/img/structure/B13402130.png)
